Terfluranol

Description

Propriétés

Numéro CAS |

64396-09-4 |

|---|---|

Formule moléculaire |

C17H17F3O2 |

Poids moléculaire |

310.31 g/mol |

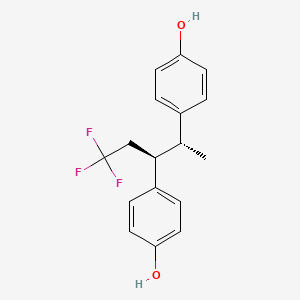

Nom IUPAC |

4-[(2R,3S)-5,5,5-trifluoro-3-(4-hydroxyphenyl)pentan-2-yl]phenol |

InChI |

InChI=1S/C17H17F3O2/c1-11(12-2-6-14(21)7-3-12)16(10-17(18,19)20)13-4-8-15(22)9-5-13/h2-9,11,16,21-22H,10H2,1H3/t11-,16-/m0/s1 |

Clé InChI |

KTUJPJJUMKZGCV-ZBEGNZNMSA-N |

SMILES isomérique |

C[C@@H](C1=CC=C(C=C1)O)[C@H](CC(F)(F)F)C2=CC=C(C=C2)O |

SMILES canonique |

CC(C1=CC=C(C=C1)O)C(CC(F)(F)F)C2=CC=C(C=C2)O |

Autres numéros CAS |

64396-09-4 |

Origine du produit |

United States |

Foundational & Exploratory

what is the chemical structure of Terfluranol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terfluranol (developmental code BX-428) is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group, structurally related to diethylstilbestrol.[1] Developed for the potential treatment of breast cancer, it was never commercially marketed.[1] This document provides a comprehensive overview of the known chemical and biological information for this compound, including its chemical structure and likely mechanism of action. Due to its status as an unmarketed developmental compound, publicly available quantitative data, specific experimental protocols, and detailed signaling pathway information are limited. This guide consolidates the available information and provides a general framework for understanding its biological context based on its chemical class.

Chemical Structure and Properties

This compound, with the IUPAC name 4,4'-[(1R,2S)-1-Methyl-2-(2,2,2-trifluoroethyl)ethylene]bisphenol, is a fluorinated derivative of a stilbestrol backbone. The presence of the trifluoroethyl group is a notable feature, distinguishing it from many other synthetic estrogens.

Chemical Identifiers

| Property | Value | Reference |

| IUPAC Name | 4,4'-[(1R,2S)-1-Methyl-2-(2,2,2-trifluoroethyl)ethylene]bisphenol | [1] |

| CAS Number | 64396-09-4 | [1] |

| Molecular Formula | C₁₇H₁₇F₃O₂ | [1] |

| Molecular Weight | 310.31 g/mol | |

| Canonical SMILES | C--INVALID-LINK----INVALID-LINK--CC(F)(F)F | |

| Developmental Code | BX-428 |

Physicochemical Data

Putative Mechanism of Action and Signaling Pathway

As a synthetic estrogen, this compound is presumed to exert its biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ. These receptors are ligand-activated transcription factors that modulate the expression of target genes. The binding of an estrogenic compound like this compound to ERs initiates a cascade of molecular events that can influence cell proliferation, differentiation, and other physiological processes.

The general mechanism of action for estrogens involves the following steps:

-

Binding to Estrogen Receptors: Estrogenic compounds diffuse across the cell membrane and bind to ERs located in the cytoplasm or nucleus.

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, leading to its dimerization.

-

Nuclear Translocation and DNA Binding: The hormone-receptor complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the ER dimer to EREs, along with the recruitment of co-activator or co-repressor proteins, modulates the transcription of downstream genes.

This signaling pathway is critical in estrogen-sensitive tissues, and its modulation is the basis for the use of estrogenic and anti-estrogenic compounds in the treatment of hormone-dependent cancers like breast cancer.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound or its use in specific biological assays are not publicly available. However, general synthetic strategies for related trifluoromethylated stilbestrol derivatives often involve multi-step processes. The synthesis of fluorinated diethylstilbestrol analogues has been described in the literature and typically involves the coupling of appropriate aromatic precursors followed by functional group manipulations to introduce the hydroxyl and trifluoromethyl moieties.

Biological assays to characterize an estrogenic compound like this compound would likely include:

-

Estrogen Receptor Binding Assays: To determine the affinity of this compound for ERα and ERβ.

-

Uterotrophic Assays: An in vivo assay to assess the estrogenic activity by measuring the increase in uterine weight in immature or ovariectomized female rodents.

-

Cell Proliferation Assays: Using estrogen-dependent cell lines (e.g., MCF-7 breast cancer cells) to evaluate the effect of this compound on cell growth.

-

Gene Expression Analysis: To measure the induction of estrogen-responsive genes in target cells.

Quantitative Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative pharmacological data for this compound, such as IC₅₀, EC₅₀, or Ki values. Its development was discontinued before it reached the market, and as a result, extensive preclinical and clinical data that would typically be available for a marketed drug are absent from the public record.

Conclusion

This compound is a synthetic nonsteroidal estrogen that was investigated as a potential treatment for breast cancer. While its chemical structure is defined, a detailed understanding of its physicochemical properties, pharmacological activity, and specific biological effects is hampered by the limited availability of public data. Its presumed mechanism of action is through the modulation of estrogen receptor signaling, a pathway central to the development and treatment of hormone-sensitive cancers. Further research, should the compound become available for study, would be necessary to fully elucidate its pharmacological profile and therapeutic potential.

References

what is the chemical structure of Terfluranol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terfluranol (developmental code BX-428) is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group, structurally related to diethylstilbestrol.[1] Developed for the potential treatment of breast cancer, it was never commercially marketed.[1] This document provides a comprehensive overview of the known chemical and biological information for this compound, including its chemical structure and likely mechanism of action. Due to its status as an unmarketed developmental compound, publicly available quantitative data, specific experimental protocols, and detailed signaling pathway information are limited. This guide consolidates the available information and provides a general framework for understanding its biological context based on its chemical class.

Chemical Structure and Properties

This compound, with the IUPAC name 4,4'-[(1R,2S)-1-Methyl-2-(2,2,2-trifluoroethyl)ethylene]bisphenol, is a fluorinated derivative of a stilbestrol backbone. The presence of the trifluoroethyl group is a notable feature, distinguishing it from many other synthetic estrogens.

Chemical Identifiers

| Property | Value | Reference |

| IUPAC Name | 4,4'-[(1R,2S)-1-Methyl-2-(2,2,2-trifluoroethyl)ethylene]bisphenol | [1] |

| CAS Number | 64396-09-4 | [1] |

| Molecular Formula | C₁₇H₁₇F₃O₂ | [1] |

| Molecular Weight | 310.31 g/mol | |

| Canonical SMILES | C--INVALID-LINK----INVALID-LINK--CC(F)(F)F | |

| Developmental Code | BX-428 |

Physicochemical Data

Putative Mechanism of Action and Signaling Pathway

As a synthetic estrogen, this compound is presumed to exert its biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ. These receptors are ligand-activated transcription factors that modulate the expression of target genes. The binding of an estrogenic compound like this compound to ERs initiates a cascade of molecular events that can influence cell proliferation, differentiation, and other physiological processes.

The general mechanism of action for estrogens involves the following steps:

-

Binding to Estrogen Receptors: Estrogenic compounds diffuse across the cell membrane and bind to ERs located in the cytoplasm or nucleus.

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, leading to its dimerization.

-

Nuclear Translocation and DNA Binding: The hormone-receptor complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the ER dimer to EREs, along with the recruitment of co-activator or co-repressor proteins, modulates the transcription of downstream genes.

This signaling pathway is critical in estrogen-sensitive tissues, and its modulation is the basis for the use of estrogenic and anti-estrogenic compounds in the treatment of hormone-dependent cancers like breast cancer.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound or its use in specific biological assays are not publicly available. However, general synthetic strategies for related trifluoromethylated stilbestrol derivatives often involve multi-step processes. The synthesis of fluorinated diethylstilbestrol analogues has been described in the literature and typically involves the coupling of appropriate aromatic precursors followed by functional group manipulations to introduce the hydroxyl and trifluoromethyl moieties.

Biological assays to characterize an estrogenic compound like this compound would likely include:

-

Estrogen Receptor Binding Assays: To determine the affinity of this compound for ERα and ERβ.

-

Uterotrophic Assays: An in vivo assay to assess the estrogenic activity by measuring the increase in uterine weight in immature or ovariectomized female rodents.

-

Cell Proliferation Assays: Using estrogen-dependent cell lines (e.g., MCF-7 breast cancer cells) to evaluate the effect of this compound on cell growth.

-

Gene Expression Analysis: To measure the induction of estrogen-responsive genes in target cells.

Quantitative Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative pharmacological data for this compound, such as IC₅₀, EC₅₀, or Ki values. Its development was discontinued before it reached the market, and as a result, extensive preclinical and clinical data that would typically be available for a marketed drug are absent from the public record.

Conclusion

This compound is a synthetic nonsteroidal estrogen that was investigated as a potential treatment for breast cancer. While its chemical structure is defined, a detailed understanding of its physicochemical properties, pharmacological activity, and specific biological effects is hampered by the limited availability of public data. Its presumed mechanism of action is through the modulation of estrogen receptor signaling, a pathway central to the development and treatment of hormone-sensitive cancers. Further research, should the compound become available for study, would be necessary to fully elucidate its pharmacological profile and therapeutic potential.

References

In Vitro Mechanism of Action of Terfluranol: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive overview of the available in vitro data on the mechanism of action of Terfluranol. Extensive searches of scientific literature and public databases for "this compound" and related terms did not yield specific information on a compound with this name. The following guide is therefore based on the broader class of trifluoromethyl-containing compounds, which are noted for their significant impact on the biological and physicochemical properties of molecules in drug design.[1] The trifluoromethyl (CF3) group is a key functional group in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3][4]

Introduction to Trifluoromethyl-Containing Compounds

The trifluoromethyl group is one of the most widely used fluorinated moieties in the development of pharmaceuticals.[1] Its incorporation into a molecular scaffold can significantly alter a compound's properties. The C-F bond is exceptionally strong, contributing to high metabolic stability by making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This increased stability often leads to a longer half-life and reduced drug dosage. Furthermore, the CF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes.

Postulated In Vitro Mechanisms of Action for Trifluoromethylated Compounds

While no specific data for "this compound" is available, compounds containing a trifluoromethyl group have been shown to act on various biological targets and signaling pathways. The strong electron-withdrawing nature of the CF3 group can influence the electronic properties of aromatic rings, affecting interactions with biological targets.

Modulation of Inflammatory Signaling Pathways

One potential mechanism of action for novel compounds is the modulation of inflammatory pathways, such as those involving Toll-like receptors (TLRs). TLRs are crucial in the innate immune response and their dysregulation is linked to chronic inflammatory diseases. Specifically, the TLR3 and TLR4 signaling pathways, which can be modulated by various small molecules, are of therapeutic interest.

The TLR3 pathway, in particular, relies on the TRIF-dependent signaling cascade to induce the production of type I interferons and other inflammatory cytokines. This pathway involves the activation of transcription factors such as IRF3 and NF-κB. It is plausible that a novel trifluoromethylated compound could interact with components of this pathway, such as TBK1, a kinase that is a known target for anti-inflammatory flavonoids.

A hypothetical mechanism by which a compound like this compound could modulate the TLR3/TRIF-dependent pathway is outlined below.

Caption: Hypothetical inhibitory action of this compound on the TLR3-TRIF signaling pathway.

Standard Experimental Protocols for In Vitro Mechanistic Studies

To elucidate the in vitro mechanism of action of a novel trifluoromethylated compound, a series of standardized assays would be required. The following protocols are commonly employed in drug discovery and development.

Liver Microsomal Stability Assay

This assay is crucial for determining the metabolic stability of a compound.

Objective: To measure the rate of metabolism of a test compound by liver microsomes.

Methodology:

-

Incubation Preparation: A master mix is prepared containing phosphate buffer, an NADPH regenerating system, and human liver microsomes.

-

Reaction Initiation: The test compound (e.g., at a final concentration of 1 µM) is added to the pre-warmed master mix to start the metabolic reaction.

-

Time-Point Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, which also precipitates proteins.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Caption: Standard workflow for a liver microsomal stability assay.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the effect of a compound on cell proliferation and health.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology (MTT Assay):

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Quantitative Data Summary (Hypothetical)

As no data for this compound is available, the following table presents hypothetical data for a series of trifluoromethylated compounds (Analogs A-C) to illustrate how such data would be presented.

| Compound | Target | Assay Type | IC50 (µM) | Cell Line |

| Analog A | TBK1 Kinase | In Vitro Kinase Assay | 0.5 | N/A |

| Analog B | Proliferation | MTT Assay | 2.1 | MCF-7 |

| Analog C | Proliferation | MTT Assay | 5.8 | A549 |

Conclusion

While the specific in vitro mechanism of action for a compound named "this compound" could not be determined from publicly available information, this guide provides a framework for understanding the potential mechanisms based on its likely classification as a trifluoromethyl-containing compound. The inclusion of a CF3 group is a well-established strategy in medicinal chemistry to enhance drug-like properties. Further research and disclosure of specific data for this compound are necessary to elucidate its precise biological activities and therapeutic potential. The experimental protocols and hypothetical signaling pathways described herein serve as a guide for the potential evaluation and characterization of this and other novel chemical entities.

References

- 1. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Mechanism of Action of Terfluranol: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive overview of the available in vitro data on the mechanism of action of Terfluranol. Extensive searches of scientific literature and public databases for "this compound" and related terms did not yield specific information on a compound with this name. The following guide is therefore based on the broader class of trifluoromethyl-containing compounds, which are noted for their significant impact on the biological and physicochemical properties of molecules in drug design.[1] The trifluoromethyl (CF3) group is a key functional group in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3][4]

Introduction to Trifluoromethyl-Containing Compounds

The trifluoromethyl group is one of the most widely used fluorinated moieties in the development of pharmaceuticals.[1] Its incorporation into a molecular scaffold can significantly alter a compound's properties. The C-F bond is exceptionally strong, contributing to high metabolic stability by making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This increased stability often leads to a longer half-life and reduced drug dosage. Furthermore, the CF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes.

Postulated In Vitro Mechanisms of Action for Trifluoromethylated Compounds

While no specific data for "this compound" is available, compounds containing a trifluoromethyl group have been shown to act on various biological targets and signaling pathways. The strong electron-withdrawing nature of the CF3 group can influence the electronic properties of aromatic rings, affecting interactions with biological targets.

Modulation of Inflammatory Signaling Pathways

One potential mechanism of action for novel compounds is the modulation of inflammatory pathways, such as those involving Toll-like receptors (TLRs). TLRs are crucial in the innate immune response and their dysregulation is linked to chronic inflammatory diseases. Specifically, the TLR3 and TLR4 signaling pathways, which can be modulated by various small molecules, are of therapeutic interest.

The TLR3 pathway, in particular, relies on the TRIF-dependent signaling cascade to induce the production of type I interferons and other inflammatory cytokines. This pathway involves the activation of transcription factors such as IRF3 and NF-κB. It is plausible that a novel trifluoromethylated compound could interact with components of this pathway, such as TBK1, a kinase that is a known target for anti-inflammatory flavonoids.

A hypothetical mechanism by which a compound like this compound could modulate the TLR3/TRIF-dependent pathway is outlined below.

Caption: Hypothetical inhibitory action of this compound on the TLR3-TRIF signaling pathway.

Standard Experimental Protocols for In Vitro Mechanistic Studies

To elucidate the in vitro mechanism of action of a novel trifluoromethylated compound, a series of standardized assays would be required. The following protocols are commonly employed in drug discovery and development.

Liver Microsomal Stability Assay

This assay is crucial for determining the metabolic stability of a compound.

Objective: To measure the rate of metabolism of a test compound by liver microsomes.

Methodology:

-

Incubation Preparation: A master mix is prepared containing phosphate buffer, an NADPH regenerating system, and human liver microsomes.

-

Reaction Initiation: The test compound (e.g., at a final concentration of 1 µM) is added to the pre-warmed master mix to start the metabolic reaction.

-

Time-Point Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, which also precipitates proteins.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Caption: Standard workflow for a liver microsomal stability assay.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the effect of a compound on cell proliferation and health.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology (MTT Assay):

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Quantitative Data Summary (Hypothetical)

As no data for this compound is available, the following table presents hypothetical data for a series of trifluoromethylated compounds (Analogs A-C) to illustrate how such data would be presented.

| Compound | Target | Assay Type | IC50 (µM) | Cell Line |

| Analog A | TBK1 Kinase | In Vitro Kinase Assay | 0.5 | N/A |

| Analog B | Proliferation | MTT Assay | 2.1 | MCF-7 |

| Analog C | Proliferation | MTT Assay | 5.8 | A549 |

Conclusion

While the specific in vitro mechanism of action for a compound named "this compound" could not be determined from publicly available information, this guide provides a framework for understanding the potential mechanisms based on its likely classification as a trifluoromethyl-containing compound. The inclusion of a CF3 group is a well-established strategy in medicinal chemistry to enhance drug-like properties. Further research and disclosure of specific data for this compound are necessary to elucidate its precise biological activities and therapeutic potential. The experimental protocols and hypothetical signaling pathways described herein serve as a guide for the potential evaluation and characterization of this and other novel chemical entities.

References

- 1. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Proposed Synthesis of Terfluranol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific, publicly available synthesis pathway for Terfluranol has not been identified in the reviewed literature. This guide, therefore, presents a proposed synthetic route based on established methodologies for the synthesis of structurally related trifluoromethylated diarylalkanes and stereoselective reactions. The experimental protocols and quantitative data are derived from analogous transformations reported in scientific literature and should be considered as illustrative examples.

Introduction to this compound

This compound is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group of compounds. Its chemical structure, 4-[(2R,3S)-5,5,5-trifluoro-3-(4-hydroxyphenyl)pentan-2-yl]phenol, features a challenging stereochemical arrangement and a trifluoromethyl group, both of which are crucial for its biological activity. This guide outlines a plausible, multi-step synthetic pathway to access this compound and its derivatives, addressing the key chemical transformations required for its construction.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of this compound (1) suggests that the core 1,2-diaryl-3,3,3-trifluoropropane skeleton can be constructed through a key carbon-carbon bond-forming reaction. A plausible disconnection is at the C2-C3 bond, which could be formed via a stereoselective addition of an organometallic reagent to a suitable carbonyl compound, followed by manipulation of the resulting functional groups.

A logical forward synthesis would, therefore, involve the preparation of a trifluoromethyl ketone precursor and a subsequent stereocontrolled reaction to introduce the second aryl group and establish the desired (2R, 3S) stereochemistry.

Proposed Synthesis Pathway

The proposed synthesis of this compound can be envisioned in the following stages:

-

Synthesis of a Trifluoromethylated Aryl Ketone Intermediate: Preparation of a key building block containing the trifluoromethyl group and one of the phenolic moieties.

-

Stereoselective Carbon-Carbon Bond Formation: A crucial step to link the two aryl fragments and set the desired stereocenters.

-

Functional Group Manipulations and Deprotection: Final steps to reveal the phenolic hydroxyl groups and obtain the target molecule.

The overall proposed synthetic workflow is depicted below:

Caption: Proposed Synthetic Workflow for this compound.

Detailed Experimental Protocols (Analogous Examples)

The following protocols are based on similar transformations found in the chemical literature and are provided as a guide for the synthesis of this compound.

Step 1: Synthesis of 1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-one (Intermediate D)

This step involves the Friedel-Crafts acylation of anisole with trifluoroacetic anhydride.

-

Reaction: To a solution of 4-bromoanisole in a suitable solvent (e.g., dichloromethane) at 0 °C is added a Lewis acid catalyst (e.g., aluminum chloride). Trifluoroacetic anhydride is then added dropwise, and the reaction mixture is stirred at room temperature until completion.

-

Work-up: The reaction is quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford the crude product, which can be purified by distillation or chromatography.

Step 2: Synthesis of 1,2-bis(4-Methoxyphenyl)-3,3,3-trifluoropropan-2-ol (Intermediate G)

This step involves the Grignard reaction of the trifluoromethyl ketone with a second equivalent of a protected phenol.

-

Reaction: A solution of 4-methoxyphenylmagnesium bromide in an ethereal solvent (e.g., THF, diethyl ether) is prepared. To this Grignard reagent, a solution of 1-(4-methoxyphenyl)-2,2,2-trifluoroethan-1-one in the same solvent is added dropwise at a low temperature (e.g., -78 °C to 0 °C). The reaction is allowed to warm to room temperature and stirred until completion.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted. The combined organic layers are washed, dried, and concentrated. The resulting tertiary alcohol can be purified by column chromatography.

Step 3: Stereoselective Reduction of the Tertiary Alcohol (Formation of Intermediate I)

This is a critical step to establish the desired (2R, 3S) stereochemistry. This can be challenging and may require substrate-directed reduction or the use of a chiral reducing agent. A potential approach is the stereoselective dehydroxylation, which might proceed through an intermediate alkene followed by stereoselective hydrogenation.

-

Method A (example): Diastereoselective Hydrogenation: The tertiary alcohol (G) can be dehydrated to the corresponding alkene under acidic conditions. The resulting alkene, a mixture of E/Z isomers, can then be subjected to catalytic hydrogenation using a chiral catalyst (e.g., a Rh or Ru complex with a chiral phosphine ligand) to induce the desired stereochemistry.

-

Reaction Conditions: The hydrogenation is typically carried out in a suitable solvent (e.g., methanol, ethanol) under a hydrogen atmosphere in the presence of the catalyst.

Step 4: Demethylation to Yield this compound (K)

The final step involves the cleavage of the methyl ethers to reveal the phenolic hydroxyl groups.

-

Reaction: The protected intermediate (I) is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a strong Lewis acid, such as boron tribromide (BBr₃), at a low temperature (e.g., -78 °C). The reaction is slowly warmed to room temperature.

-

Work-up: The reaction is carefully quenched with water or methanol, and the product is extracted. Purification by column chromatography can yield the final product, this compound.

Quantitative Data (Illustrative Examples)

The following table summarizes typical yields and conditions for reactions analogous to those in the proposed synthesis of this compound.

| Step | Reaction Type | Starting Materials | Reagents & Conditions | Typical Yield (%) | Reference (Analogous) |

| 1 | Friedel-Crafts Acylation | Anisole, Trifluoroacetic Anhydride | AlCl₃, CH₂Cl₂, 0 °C to rt | 85-95 | General Organic Chemistry |

| 2 | Grignard Reaction | Aryl trifluoromethyl ketone, Aryl magnesium bromide | THF, -78 °C to rt | 60-80 | Organometallic Chemistry Literature |

| 3 | Stereoselective Reduction | Diaryl trifluoroalkene | H₂, Chiral Rh Catalyst, MeOH | >90 (with high d.r. and e.e.) | Asymmetric Catalysis Literature |

| 4 | Demethylation | Dimethoxy-protected precursor | BBr₃, CH₂Cl₂, -78 °C to rt | 70-90 | General Organic Chemistry |

Logical Relationships in Synthesis

The sequence of reactions is critical for the successful synthesis of this compound. The protection of the phenolic hydroxyls as methyl ethers is necessary to prevent interference with the organometallic and reduction steps. The stereoselective reduction is the most challenging step and dictates the final stereochemical outcome.

An In-depth Technical Guide to the Proposed Synthesis of Terfluranol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific, publicly available synthesis pathway for Terfluranol has not been identified in the reviewed literature. This guide, therefore, presents a proposed synthetic route based on established methodologies for the synthesis of structurally related trifluoromethylated diarylalkanes and stereoselective reactions. The experimental protocols and quantitative data are derived from analogous transformations reported in scientific literature and should be considered as illustrative examples.

Introduction to this compound

This compound is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group of compounds. Its chemical structure, 4-[(2R,3S)-5,5,5-trifluoro-3-(4-hydroxyphenyl)pentan-2-yl]phenol, features a challenging stereochemical arrangement and a trifluoromethyl group, both of which are crucial for its biological activity. This guide outlines a plausible, multi-step synthetic pathway to access this compound and its derivatives, addressing the key chemical transformations required for its construction.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of this compound (1) suggests that the core 1,2-diaryl-3,3,3-trifluoropropane skeleton can be constructed through a key carbon-carbon bond-forming reaction. A plausible disconnection is at the C2-C3 bond, which could be formed via a stereoselective addition of an organometallic reagent to a suitable carbonyl compound, followed by manipulation of the resulting functional groups.

A logical forward synthesis would, therefore, involve the preparation of a trifluoromethyl ketone precursor and a subsequent stereocontrolled reaction to introduce the second aryl group and establish the desired (2R, 3S) stereochemistry.

Proposed Synthesis Pathway

The proposed synthesis of this compound can be envisioned in the following stages:

-

Synthesis of a Trifluoromethylated Aryl Ketone Intermediate: Preparation of a key building block containing the trifluoromethyl group and one of the phenolic moieties.

-

Stereoselective Carbon-Carbon Bond Formation: A crucial step to link the two aryl fragments and set the desired stereocenters.

-

Functional Group Manipulations and Deprotection: Final steps to reveal the phenolic hydroxyl groups and obtain the target molecule.

The overall proposed synthetic workflow is depicted below:

Caption: Proposed Synthetic Workflow for this compound.

Detailed Experimental Protocols (Analogous Examples)

The following protocols are based on similar transformations found in the chemical literature and are provided as a guide for the synthesis of this compound.

Step 1: Synthesis of 1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-one (Intermediate D)

This step involves the Friedel-Crafts acylation of anisole with trifluoroacetic anhydride.

-

Reaction: To a solution of 4-bromoanisole in a suitable solvent (e.g., dichloromethane) at 0 °C is added a Lewis acid catalyst (e.g., aluminum chloride). Trifluoroacetic anhydride is then added dropwise, and the reaction mixture is stirred at room temperature until completion.

-

Work-up: The reaction is quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford the crude product, which can be purified by distillation or chromatography.

Step 2: Synthesis of 1,2-bis(4-Methoxyphenyl)-3,3,3-trifluoropropan-2-ol (Intermediate G)

This step involves the Grignard reaction of the trifluoromethyl ketone with a second equivalent of a protected phenol.

-

Reaction: A solution of 4-methoxyphenylmagnesium bromide in an ethereal solvent (e.g., THF, diethyl ether) is prepared. To this Grignard reagent, a solution of 1-(4-methoxyphenyl)-2,2,2-trifluoroethan-1-one in the same solvent is added dropwise at a low temperature (e.g., -78 °C to 0 °C). The reaction is allowed to warm to room temperature and stirred until completion.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted. The combined organic layers are washed, dried, and concentrated. The resulting tertiary alcohol can be purified by column chromatography.

Step 3: Stereoselective Reduction of the Tertiary Alcohol (Formation of Intermediate I)

This is a critical step to establish the desired (2R, 3S) stereochemistry. This can be challenging and may require substrate-directed reduction or the use of a chiral reducing agent. A potential approach is the stereoselective dehydroxylation, which might proceed through an intermediate alkene followed by stereoselective hydrogenation.

-

Method A (example): Diastereoselective Hydrogenation: The tertiary alcohol (G) can be dehydrated to the corresponding alkene under acidic conditions. The resulting alkene, a mixture of E/Z isomers, can then be subjected to catalytic hydrogenation using a chiral catalyst (e.g., a Rh or Ru complex with a chiral phosphine ligand) to induce the desired stereochemistry.

-

Reaction Conditions: The hydrogenation is typically carried out in a suitable solvent (e.g., methanol, ethanol) under a hydrogen atmosphere in the presence of the catalyst.

Step 4: Demethylation to Yield this compound (K)

The final step involves the cleavage of the methyl ethers to reveal the phenolic hydroxyl groups.

-

Reaction: The protected intermediate (I) is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a strong Lewis acid, such as boron tribromide (BBr₃), at a low temperature (e.g., -78 °C). The reaction is slowly warmed to room temperature.

-

Work-up: The reaction is carefully quenched with water or methanol, and the product is extracted. Purification by column chromatography can yield the final product, this compound.

Quantitative Data (Illustrative Examples)

The following table summarizes typical yields and conditions for reactions analogous to those in the proposed synthesis of this compound.

| Step | Reaction Type | Starting Materials | Reagents & Conditions | Typical Yield (%) | Reference (Analogous) |

| 1 | Friedel-Crafts Acylation | Anisole, Trifluoroacetic Anhydride | AlCl₃, CH₂Cl₂, 0 °C to rt | 85-95 | General Organic Chemistry |

| 2 | Grignard Reaction | Aryl trifluoromethyl ketone, Aryl magnesium bromide | THF, -78 °C to rt | 60-80 | Organometallic Chemistry Literature |

| 3 | Stereoselective Reduction | Diaryl trifluoroalkene | H₂, Chiral Rh Catalyst, MeOH | >90 (with high d.r. and e.e.) | Asymmetric Catalysis Literature |

| 4 | Demethylation | Dimethoxy-protected precursor | BBr₃, CH₂Cl₂, -78 °C to rt | 70-90 | General Organic Chemistry |

Logical Relationships in Synthesis

The sequence of reactions is critical for the successful synthesis of this compound. The protection of the phenolic hydroxyls as methyl ethers is necessary to prevent interference with the organometallic and reduction steps. The stereoselective reduction is the most challenging step and dictates the final stereochemical outcome.

Terfluranol: An Obscure Synthetic Estrogen Lost to Time

Terfluranol (developmental code BX-428) is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group, structurally related to the more widely known diethylstilbestrol. Developed in the early 1970s, it was investigated for its potential therapeutic application in the treatment of breast cancer. However, despite its initial exploration, this compound was never marketed and has since fallen into relative obscurity within the scientific and medical literature.[1]

This guide provides a comprehensive overview of the available information on this compound, acknowledging the significant limitations in accessing detailed primary research from the era of its development.

Discovery and Historical Context

This compound was first described in the medical literature in 1974.[1] Its development occurred during a period of intense research into nonsteroidal estrogens and antiestrogens for cancer therapy, following the discovery of the estrogen receptor (ER) and the understanding of its role in hormone-dependent breast cancers. The success of tamoxifen, a nonsteroidal selective estrogen receptor modulator (SERM), as a first-line therapy for postmenopausal breast cancer from the 1970s onwards, spurred the investigation of other compounds that could modulate the estrogen signaling pathway.[2][3]

As a stilbestrol derivative, this compound's design was likely influenced by the known estrogenic properties of this class of compounds. The overarching goal of such research was to develop agents with improved efficacy, better side-effect profiles, or the ability to overcome resistance to existing hormonal therapies.

Chemical and Physical Properties

The fundamental chemical and physical data for this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-[(2R,3S)-5,5,5-trifluoro-3-(4-hydroxyphenyl)pentan-2-yl]phenol |

| Molecular Formula | C₁₇H₁₇F₃O₂ |

| Molar Mass | 310.316 g·mol⁻¹ |

| CAS Number | 64396-09-4 |

| Developmental Code | BX-428 |

| Drug Class | Synthetic Nonsteroidal Estrogen |

Table 1: Chemical and Physical Properties of this compound.[1]

Presumed Mechanism of Action

Given its classification as a synthetic estrogen of the stilbestrol group, this compound's primary mechanism of action is presumed to be its interaction with the estrogen receptor (ER). Estrogens exert their biological effects by binding to ERα and ERβ, which then modulate the transcription of target genes.

The general mechanism of estrogen receptor signaling is depicted in the following pathway diagram.

Figure 1: Presumed Estrogen Receptor Signaling Pathway for this compound.

It is important to note that without specific experimental data on this compound, it is unknown whether it acts as a full agonist, a partial agonist, or if it has any selective activity for ERα over ERβ, a concept that became more significant in later years of estrogen receptor research.

Experimental Data and Protocols: The Missing Pieces

A thorough search of scientific literature and patent databases has not yielded specific experimental data or protocols related to this compound. Key missing information includes:

-

Synthesis Protocol: While the structure is known, the detailed synthetic route, including reagents, reaction conditions, and purification methods, from the original 1974 publication is not available.

-

Quantitative Biological Data: There is no accessible data on this compound's binding affinity for the estrogen receptor (e.g., IC₅₀ or Kᵢ values), its efficacy in in vitro cell proliferation assays (e.g., on breast cancer cell lines like MCF-7), or its in vivo activity in animal models of breast cancer.

-

Clinical Trial Information: There is no indication that this compound ever progressed to clinical trials.

The absence of this information prevents a detailed technical analysis of its pharmacological profile and a direct comparison with other nonsteroidal estrogens of its time.

The Broader Context of Stilbestrol Analogs and Breast Cancer

Research into stilbestrol analogs during the 1970s was a vibrant field. Scientists like J.A. Katzenellenbogen were actively synthesizing and evaluating various derivatives to understand the structure-activity relationships of estrogen receptor ligands. This work was crucial in mapping the ligand-binding pocket of the estrogen receptor and in the development of receptor-targeted therapies.

The development of fluorinated derivatives of diethylstilbestrol, for example, was explored to potentially distinguish between the biological and toxic effects of these compounds. It is plausible that the trifluoromethyl group in this compound was incorporated with similar intentions, perhaps to alter its metabolic stability or receptor interaction.

Conclusion

This compound represents a fascinating yet frustrating case in the history of drug discovery. Its existence is documented, but the detailed scientific record of its development and biological evaluation appears to be lost to the pre-digital era. As a synthetic nonsteroidal estrogen from the stilbestrol family, its intended mechanism of action was almost certainly through the estrogen receptor to combat hormone-dependent breast cancer. However, without the original research data, a comprehensive technical guide on its discovery, experimental protocols, and precise mechanism of action cannot be fully realized. This compound remains a footnote in the broader and ultimately more successful story of the development of hormonal therapies for breast cancer.

References

Terfluranol: An Obscure Synthetic Estrogen Lost to Time

Terfluranol (developmental code BX-428) is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group, structurally related to the more widely known diethylstilbestrol. Developed in the early 1970s, it was investigated for its potential therapeutic application in the treatment of breast cancer. However, despite its initial exploration, this compound was never marketed and has since fallen into relative obscurity within the scientific and medical literature.[1]

This guide provides a comprehensive overview of the available information on this compound, acknowledging the significant limitations in accessing detailed primary research from the era of its development.

Discovery and Historical Context

This compound was first described in the medical literature in 1974.[1] Its development occurred during a period of intense research into nonsteroidal estrogens and antiestrogens for cancer therapy, following the discovery of the estrogen receptor (ER) and the understanding of its role in hormone-dependent breast cancers. The success of tamoxifen, a nonsteroidal selective estrogen receptor modulator (SERM), as a first-line therapy for postmenopausal breast cancer from the 1970s onwards, spurred the investigation of other compounds that could modulate the estrogen signaling pathway.[2][3]

As a stilbestrol derivative, this compound's design was likely influenced by the known estrogenic properties of this class of compounds. The overarching goal of such research was to develop agents with improved efficacy, better side-effect profiles, or the ability to overcome resistance to existing hormonal therapies.

Chemical and Physical Properties

The fundamental chemical and physical data for this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-[(2R,3S)-5,5,5-trifluoro-3-(4-hydroxyphenyl)pentan-2-yl]phenol |

| Molecular Formula | C₁₇H₁₇F₃O₂ |

| Molar Mass | 310.316 g·mol⁻¹ |

| CAS Number | 64396-09-4 |

| Developmental Code | BX-428 |

| Drug Class | Synthetic Nonsteroidal Estrogen |

Table 1: Chemical and Physical Properties of this compound.[1]

Presumed Mechanism of Action

Given its classification as a synthetic estrogen of the stilbestrol group, this compound's primary mechanism of action is presumed to be its interaction with the estrogen receptor (ER). Estrogens exert their biological effects by binding to ERα and ERβ, which then modulate the transcription of target genes.

The general mechanism of estrogen receptor signaling is depicted in the following pathway diagram.

Figure 1: Presumed Estrogen Receptor Signaling Pathway for this compound.

It is important to note that without specific experimental data on this compound, it is unknown whether it acts as a full agonist, a partial agonist, or if it has any selective activity for ERα over ERβ, a concept that became more significant in later years of estrogen receptor research.

Experimental Data and Protocols: The Missing Pieces

A thorough search of scientific literature and patent databases has not yielded specific experimental data or protocols related to this compound. Key missing information includes:

-

Synthesis Protocol: While the structure is known, the detailed synthetic route, including reagents, reaction conditions, and purification methods, from the original 1974 publication is not available.

-

Quantitative Biological Data: There is no accessible data on this compound's binding affinity for the estrogen receptor (e.g., IC₅₀ or Kᵢ values), its efficacy in in vitro cell proliferation assays (e.g., on breast cancer cell lines like MCF-7), or its in vivo activity in animal models of breast cancer.

-

Clinical Trial Information: There is no indication that this compound ever progressed to clinical trials.

The absence of this information prevents a detailed technical analysis of its pharmacological profile and a direct comparison with other nonsteroidal estrogens of its time.

The Broader Context of Stilbestrol Analogs and Breast Cancer

Research into stilbestrol analogs during the 1970s was a vibrant field. Scientists like J.A. Katzenellenbogen were actively synthesizing and evaluating various derivatives to understand the structure-activity relationships of estrogen receptor ligands. This work was crucial in mapping the ligand-binding pocket of the estrogen receptor and in the development of receptor-targeted therapies.

The development of fluorinated derivatives of diethylstilbestrol, for example, was explored to potentially distinguish between the biological and toxic effects of these compounds. It is plausible that the trifluoromethyl group in this compound was incorporated with similar intentions, perhaps to alter its metabolic stability or receptor interaction.

Conclusion

This compound represents a fascinating yet frustrating case in the history of drug discovery. Its existence is documented, but the detailed scientific record of its development and biological evaluation appears to be lost to the pre-digital era. As a synthetic nonsteroidal estrogen from the stilbestrol family, its intended mechanism of action was almost certainly through the estrogen receptor to combat hormone-dependent breast cancer. However, without the original research data, a comprehensive technical guide on its discovery, experimental protocols, and precise mechanism of action cannot be fully realized. This compound remains a footnote in the broader and ultimately more successful story of the development of hormonal therapies for breast cancer.

References

Terfluranol: An Obscure Synthetic Estrogen with Limited Public Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terfluranol is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group of compounds, structurally related to diethylstilbestrol.[1] Identified by the CAS Number 64396-09-4, it was initially investigated as a potential therapeutic agent for breast cancer.[1] Despite its development, this compound was never marketed, and as a result, publicly available data on its detailed physical, chemical, and pharmacological properties are scarce. This guide provides a summary of the available information and highlights the significant gaps in the scientific literature.

Chemical and Physical Properties

Table 1: Summary of Known Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₇F₃O₂ | [1][2] |

| Molecular Weight | 310.31 g/mol | [1] |

| IUPAC Name | 4-[(2R,3S)-5,5,5-trifluoro-3-(4-hydroxyphenyl)pentan-2-yl]phenol | |

| SMILES | CC(C1=CC=C(C=C1)O)C(CC(F)(F)F)C2=CC=C(C=C2)O | |

| InChI | InChI=1S/C17H17F3O2/c1-11(12-2-6-14(21)7-3-12)16(10-17(18,19)20)13-4-8-15(22)9-5-13/h2-9,11,16,21-22H,10H2,1H3/t11-,16-/m0/s1 | |

| CAS Number | 64396-09-4 | |

| Description | A bibenzyl derivative. |

Biological Activity and Mechanism of Action

This compound is classified as a synthetic, nonsteroidal estrogen and an antineoplastic agent. Its development was aimed at treating breast cancer, which suggests its mechanism of action likely involves interaction with estrogen receptors, leading to an anti-tumor effect in hormone-sensitive cancers. However, specific details regarding its binding affinity for estrogen receptor subtypes (ERα and ERβ), its agonist or antagonist activity, and the downstream signaling pathways it modulates are not documented in the available literature.

Due to the lack of information on its mechanism of action, no signaling pathway diagrams can be generated.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound, as well as methodologies for in vitro and in vivo studies, are not described in the currently accessible scientific literature. The original research, cited as being from 1974, may contain some of this information, but it is not available in the searched online databases.

Quantitative Data

No quantitative data, such as IC50 values, binding affinities, pharmacokinetic parameters, or other relevant metrics from biological assays, could be found for this compound.

Conclusion

While this compound is identified as a synthetic estrogen developed for breast cancer, there is a profound lack of detailed technical information in the public domain. The core requirements for an in-depth technical guide, including comprehensive physical and chemical data, a defined mechanism of action with associated signaling pathways, and detailed experimental protocols, cannot be fulfilled based on the currently available information. Further investigation into historical and proprietary archives may be necessary to uncover the detailed scientific data related to this compound.

References

Terfluranol: An Obscure Synthetic Estrogen with Limited Public Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terfluranol is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group of compounds, structurally related to diethylstilbestrol.[1] Identified by the CAS Number 64396-09-4, it was initially investigated as a potential therapeutic agent for breast cancer.[1] Despite its development, this compound was never marketed, and as a result, publicly available data on its detailed physical, chemical, and pharmacological properties are scarce. This guide provides a summary of the available information and highlights the significant gaps in the scientific literature.

Chemical and Physical Properties

Table 1: Summary of Known Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₇F₃O₂ | [1][2] |

| Molecular Weight | 310.31 g/mol | [1] |

| IUPAC Name | 4-[(2R,3S)-5,5,5-trifluoro-3-(4-hydroxyphenyl)pentan-2-yl]phenol | |

| SMILES | CC(C1=CC=C(C=C1)O)C(CC(F)(F)F)C2=CC=C(C=C2)O | |

| InChI | InChI=1S/C17H17F3O2/c1-11(12-2-6-14(21)7-3-12)16(10-17(18,19)20)13-4-8-15(22)9-5-13/h2-9,11,16,21-22H,10H2,1H3/t11-,16-/m0/s1 | |

| CAS Number | 64396-09-4 | |

| Description | A bibenzyl derivative. |

Biological Activity and Mechanism of Action

This compound is classified as a synthetic, nonsteroidal estrogen and an antineoplastic agent. Its development was aimed at treating breast cancer, which suggests its mechanism of action likely involves interaction with estrogen receptors, leading to an anti-tumor effect in hormone-sensitive cancers. However, specific details regarding its binding affinity for estrogen receptor subtypes (ERα and ERβ), its agonist or antagonist activity, and the downstream signaling pathways it modulates are not documented in the available literature.

Due to the lack of information on its mechanism of action, no signaling pathway diagrams can be generated.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound, as well as methodologies for in vitro and in vivo studies, are not described in the currently accessible scientific literature. The original research, cited as being from 1974, may contain some of this information, but it is not available in the searched online databases.

Quantitative Data

No quantitative data, such as IC50 values, binding affinities, pharmacokinetic parameters, or other relevant metrics from biological assays, could be found for this compound.

Conclusion

While this compound is identified as a synthetic estrogen developed for breast cancer, there is a profound lack of detailed technical information in the public domain. The core requirements for an in-depth technical guide, including comprehensive physical and chemical data, a defined mechanism of action with associated signaling pathways, and detailed experimental protocols, cannot be fulfilled based on the currently available information. Further investigation into historical and proprietary archives may be necessary to uncover the detailed scientific data related to this compound.

References

Teriflunomide: An In-depth Technical Guide to its Potential Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teriflunomide, the active metabolite of leflunomide, is an oral immunomodulatory agent approved for the treatment of relapsing forms of multiple sclerosis (MS). Its therapeutic efficacy is primarily attributed to its cytostatic effect on rapidly proliferating lymphocytes, which play a pivotal role in the autoimmune-mediated demyelination characteristic of MS. This technical guide provides a comprehensive overview of the known and potential biological targets of Teriflunomide, with a focus on its primary mechanism of action and other reported cellular effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of immunomodulatory and anti-inflammatory therapeutics.

Primary Biological Target: Dihydroorotate Dehydrogenase (DHODH)

The principal and most well-characterized biological target of Teriflunomide is dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[1][2][3][4][5]

Mechanism of Action

Teriflunomide is a selective and reversible inhibitor of DHODH. This enzyme catalyzes the fourth committed step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate. By inhibiting DHODH, Teriflunomide effectively depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA.

Rapidly dividing cells, such as activated T and B lymphocytes, have a high demand for pyrimidines to support their proliferation and are therefore particularly sensitive to the inhibition of the de novo synthesis pathway. In contrast, quiescent or slowly dividing cells can utilize the pyrimidine salvage pathway to meet their metabolic needs, rendering them less susceptible to the effects of Teriflunomide. This selective action on proliferating lymphocytes is believed to be the primary mechanism underlying Teriflunomide's therapeutic effect in MS, as it reduces the number of activated immune cells that can infiltrate the central nervous system and contribute to inflammation and demyelination.

Quantitative Data on Teriflunomide-DHODH Interaction

The interaction between Teriflunomide and DHODH has been quantified through various in vitro assays. The following table summarizes key binding and inhibitory constants.

| Parameter | Value | Species | Assay Conditions | Reference(s) |

| IC50 | ~1.1 µM | Human | Enzymatic activity assay | |

| IC50 | 3.8 nM | Human | Recombinant His-tagged DHODH/ΔTM enzyme assay | |

| IC50 | 6.2 ± 3 µM | Human | In vitro DHODH activity assay | |

| IC50 | 657 nM | Human | Splenocytes | |

| Kd | 12 nM | Not Specified | Not Specified | Not Specified |

| Ki | 179 nM | Not Specified | Not Specified | Not Specified |

Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.

Experimental Protocols

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Teriflunomide against DHODH.

Principle: The enzymatic activity of recombinant human DHODH is measured by monitoring the reduction of a chromogenic substrate, such as 2,6-dichloroindophenol (DCIP), in the presence of dihydroorotate. The decrease in absorbance at a specific wavelength, corresponding to the reduction of the chromogenic substrate, is proportional to DHODH activity.

Materials:

-

Recombinant human DHODH protein

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

-

L-dihydroorotate (DHO)

-

Decylubiquinone

-

2,6-dichloroindophenol (DCIP)

-

Teriflunomide stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, DHO, and decylubiquinone.

-

In a 96-well plate, add varying concentrations of Teriflunomide. Include a DMSO vehicle control.

-

Add the recombinant DHODH enzyme to each well and incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the DCIP solution to each well.

-

Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.

-

Calculate the percentage of inhibition for each Teriflunomide concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This protocol describes a method to assess the effect of Teriflunomide on the proliferation of T-lymphocytes.

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. Upon cell division, the CFSE fluorescence is equally distributed between daughter cells, resulting in a halving of fluorescence intensity with each successive generation. This allows for the tracking of cell proliferation by flow cytometry.

Materials:

-

Isolated primary T-cells or a T-cell line (e.g., Jurkat)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin (PHA))

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Teriflunomide stock solution (in DMSO)

-

96-well cell culture plate

-

Flow cytometer

Procedure:

-

Label T-cells with CFSE according to the manufacturer's protocol.

-

Seed the CFSE-labeled T-cells into a 96-well plate.

-

Add serial dilutions of Teriflunomide to the wells. Include a DMSO vehicle control.

-

Add T-cell activation stimuli to the appropriate wells. Include an unstimulated control.

-

Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

-

Harvest the cells and analyze by flow cytometry.

-

Quantify the percentage of cells that have undergone division based on the progressive halving of CFSE fluorescence intensity.

Signaling Pathway and Experimental Workflow Diagrams

Potential Secondary Biological Targets and Cellular Effects

While DHODH inhibition is the primary mechanism of action, some studies have suggested that Teriflunomide may have other biological effects, particularly at higher concentrations. These potential secondary targets and effects are less well-characterized and may contribute to its overall immunomodulatory profile.

Nuclear Factor-kappa B (NF-κB)

The NF-κB signaling pathway is a critical regulator of inflammatory responses. Some early studies with leflunomide, the parent compound of Teriflunomide, suggested an inhibitory effect on NF-κB activation. However, a study investigating the effect of physiologically relevant concentrations of Teriflunomide on microglia found no significant impact on the NF-κB signaling pathway, as assessed by IκBα degradation. Therefore, the role of NF-κB inhibition in the therapeutic effects of Teriflunomide remains uncertain and may be cell-type specific or occur at concentrations not typically reached in clinical use.

This protocol provides a method to assess the activation of the NF-κB pathway by measuring the degradation of its inhibitor, IκBα.

Principle: In resting cells, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκBα. Upon stimulation of inflammatory pathways, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. A decrease in the levels of IκBα, as detected by Western blotting, is indicative of NF-κB pathway activation.

Materials:

-

Cell line (e.g., microglia, lymphocytes)

-

Cell culture medium and supplements

-

Inflammatory stimulus (e.g., lipopolysaccharide (LPS))

-

Teriflunomide stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-IκBα and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat cells with varying concentrations of Teriflunomide or vehicle (DMSO) for a specified time.

-

Stimulate the cells with an inflammatory agent (e.g., LPS) for different time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against IκBα.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of IκBα.

Tyrosine Kinases

Some in vitro studies have suggested that Teriflunomide can inhibit certain tyrosine kinases. However, these effects are generally observed at concentrations significantly higher than those required for DHODH inhibition and may not be clinically relevant. The specific tyrosine kinases that may be inhibited and the functional consequences of this inhibition are not well-defined. Further research is needed to elucidate any potential role of tyrosine kinase inhibition in the therapeutic profile of Teriflunomide.

Cytokine Production

As an immunomodulatory agent, Teriflunomide has been shown to affect the production of various cytokines. By inhibiting the proliferation of activated T and B cells, it indirectly reduces the production of pro-inflammatory cytokines. Some studies have also suggested more direct effects on cytokine expression. For instance, in a study on traumatic brain injury in rats, Teriflunomide treatment was associated with a decrease in pro-inflammatory cytokines like CXCL10, CCL2, and IL-6, and an increase in the anti-inflammatory cytokine IL-10 in microglia.

This protocol describes a general method for quantifying cytokine levels in plasma or cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and any cytokine present binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of cytokine in the sample.

Materials:

-

Plasma samples or cell culture supernatants

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and other necessary reagents)

-

Wash buffer

-

Assay diluent

-

Streptavidin-HRP

-

TMB substrate solution

-

Stop solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add standards and samples (plasma or cell culture supernatant) to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody. Incubate.

-

Wash the plate and add the streptavidin-HRP conjugate. Incubate.

-

Wash the plate and add the TMB substrate solution. Incubate in the dark.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve and calculate the concentration of the cytokine in the samples.

Conclusion

The primary biological target of Teriflunomide is unequivocally the mitochondrial enzyme dihydroorotate dehydrogenase. Its selective and reversible inhibition of DHODH effectively curtails the proliferation of activated lymphocytes, which is the cornerstone of its therapeutic efficacy in multiple sclerosis. While other potential biological targets and cellular effects, such as modulation of NF-κB signaling and tyrosine kinase activity, have been explored, their clinical relevance remains less established and appears to occur at concentrations higher than those achieved with standard therapeutic dosing. The impact of Teriflunomide on cytokine production is likely a downstream consequence of its primary effect on lymphocyte proliferation, further contributing to its immunomodulatory profile. This technical guide provides a foundational understanding of the molecular interactions of Teriflunomide, offering a valuable resource for further research and development in the field of immunomodulation.

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro evaluation of physiologically relevant concentrations of teriflunomide on activation and proliferation of primary rodent microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]

Teriflunomide: An In-depth Technical Guide to its Potential Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teriflunomide, the active metabolite of leflunomide, is an oral immunomodulatory agent approved for the treatment of relapsing forms of multiple sclerosis (MS). Its therapeutic efficacy is primarily attributed to its cytostatic effect on rapidly proliferating lymphocytes, which play a pivotal role in the autoimmune-mediated demyelination characteristic of MS. This technical guide provides a comprehensive overview of the known and potential biological targets of Teriflunomide, with a focus on its primary mechanism of action and other reported cellular effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of immunomodulatory and anti-inflammatory therapeutics.

Primary Biological Target: Dihydroorotate Dehydrogenase (DHODH)

The principal and most well-characterized biological target of Teriflunomide is dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[1][2][3][4][5]

Mechanism of Action

Teriflunomide is a selective and reversible inhibitor of DHODH. This enzyme catalyzes the fourth committed step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate. By inhibiting DHODH, Teriflunomide effectively depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA.

Rapidly dividing cells, such as activated T and B lymphocytes, have a high demand for pyrimidines to support their proliferation and are therefore particularly sensitive to the inhibition of the de novo synthesis pathway. In contrast, quiescent or slowly dividing cells can utilize the pyrimidine salvage pathway to meet their metabolic needs, rendering them less susceptible to the effects of Teriflunomide. This selective action on proliferating lymphocytes is believed to be the primary mechanism underlying Teriflunomide's therapeutic effect in MS, as it reduces the number of activated immune cells that can infiltrate the central nervous system and contribute to inflammation and demyelination.

Quantitative Data on Teriflunomide-DHODH Interaction

The interaction between Teriflunomide and DHODH has been quantified through various in vitro assays. The following table summarizes key binding and inhibitory constants.

| Parameter | Value | Species | Assay Conditions | Reference(s) |

| IC50 | ~1.1 µM | Human | Enzymatic activity assay | |

| IC50 | 3.8 nM | Human | Recombinant His-tagged DHODH/ΔTM enzyme assay | |

| IC50 | 6.2 ± 3 µM | Human | In vitro DHODH activity assay | |

| IC50 | 657 nM | Human | Splenocytes | |

| Kd | 12 nM | Not Specified | Not Specified | Not Specified |

| Ki | 179 nM | Not Specified | Not Specified | Not Specified |

Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.

Experimental Protocols

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Teriflunomide against DHODH.

Principle: The enzymatic activity of recombinant human DHODH is measured by monitoring the reduction of a chromogenic substrate, such as 2,6-dichloroindophenol (DCIP), in the presence of dihydroorotate. The decrease in absorbance at a specific wavelength, corresponding to the reduction of the chromogenic substrate, is proportional to DHODH activity.

Materials:

-

Recombinant human DHODH protein

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

-

L-dihydroorotate (DHO)

-

Decylubiquinone

-

2,6-dichloroindophenol (DCIP)

-

Teriflunomide stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, DHO, and decylubiquinone.

-

In a 96-well plate, add varying concentrations of Teriflunomide. Include a DMSO vehicle control.

-

Add the recombinant DHODH enzyme to each well and incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the DCIP solution to each well.

-

Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.

-

Calculate the percentage of inhibition for each Teriflunomide concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This protocol describes a method to assess the effect of Teriflunomide on the proliferation of T-lymphocytes.

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. Upon cell division, the CFSE fluorescence is equally distributed between daughter cells, resulting in a halving of fluorescence intensity with each successive generation. This allows for the tracking of cell proliferation by flow cytometry.

Materials:

-

Isolated primary T-cells or a T-cell line (e.g., Jurkat)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin (PHA))

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Teriflunomide stock solution (in DMSO)

-

96-well cell culture plate

-

Flow cytometer

Procedure:

-

Label T-cells with CFSE according to the manufacturer's protocol.

-